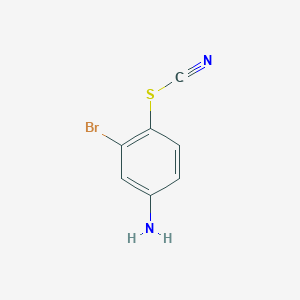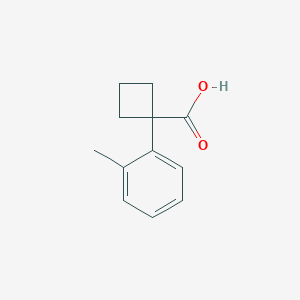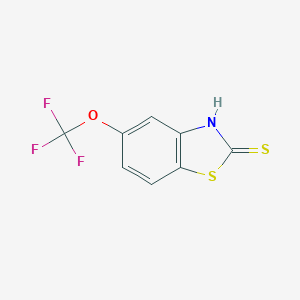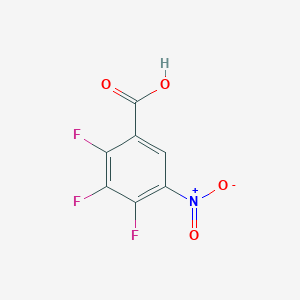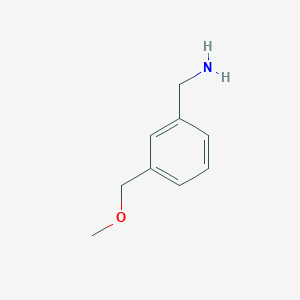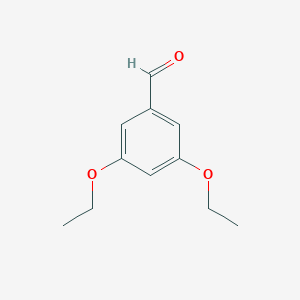
3,5-Diethoxybenzaldehyde
Vue d'ensemble
Description
3,5-Diethoxybenzaldehyde, also known as 3,5-Dimethoxybenzaldehyde, is a dimethoxybenzene . It is used as a building block in organic synthesis . It is used to prepare isomeric hyperbranched polyetherketones .
Molecular Structure Analysis
The molecular formula of 3,5-Diethoxybenzaldehyde is C9H10O3 . Its average mass is 166.174 Da and its monoisotopic mass is 166.062988 Da .Physical And Chemical Properties Analysis
The molecular weight of 3,5-Diethoxybenzaldehyde is 166.17 g/mol . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the sources.Applications De Recherche Scientifique
Chemical Synthesis and Modification
3,5-Diethoxybenzaldehyde, similar to its derivatives, plays a significant role in chemical synthesis. For instance, derivatives of 3,4,5-trimethoxybenzaldehyde have been investigated under electron transfer conditions from alkali metals in aprotic solvents, enabling selective removal and substitution of methoxy groups (Azzena et al., 1992). Similarly, reductive alkylation of 3,4,5-trimethoxybenzaldehyde dimethylacetal has been employed for new syntheses of dialkyl dimethoxybenzenes and alkyl dimethoxybenzaldehydes (Azzena et al., 1990).
Spectroscopic and Quantum Chemical Analysis
Spectroscopic and quantum chemical analyses of benzaldehyde derivatives are integral to understanding their molecular structures and properties. For instance, 3,5-Di-tert-butyl-2-hydroxybenzaldehyde, a derivative, has been analyzed using FT-IR, FT-Raman, UV-Visible, NMR spectral studies, and density functional theory computations, providing insights into the molecule's structure, stability, and bioactivity (Mary & James, 2020).
Medicinal Chemistry and Enzyme Inhibition
In medicinal chemistry, derivatives of benzaldehydes, including 3,5-diethoxybenzaldehyde, are explored for their potential enzyme inhibition properties. For example, hybrid molecules synthesized from 4-hydroxybenzaldehyde derivatives have demonstrated inhibition effects against metabolic enzymes such as carbonic anhydrase and acetylcholinesterase, emphasizing their significance in pharmacological research (Şahin et al., 2022).
Antimutagenic Effects
Benzaldehyde and its derivatives, such as 3,5-diethoxybenzaldehyde, have shown bio-antimutagenic effects, reducing mutation frequency in certain bacterial strains. This indicates their potential role in understanding and mitigating genetic mutations (Watanabe et al., 1988).
Catalysis and Organic Synthesis
These compounds are also involved in catalysis and organic synthesis processes. For example, the reaction of 2-hydroxybenzaldehydes with alkynes using a rhodium-based catalyst system illustrates their role in organic synthesis, yielding 2-alkenoylphenols (Kokubo et al., 1999).
Photophysical Properties
Furthermore, the photophysical properties of benzaldehyde derivatives are explored for potential applications in organic light-emitting diodes (OLEDs). Studies on phosphorescent platinum(II) complexes based on donor-π-acceptor Schiff bases derived from hydroxybenzaldehydes illustrate the importance of these compounds in developing new materials for electronic devices (Zhang et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
3,5-diethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-13-10-5-9(8-12)6-11(7-10)14-4-2/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPMWRCUOVSCDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Diethoxybenzaldehyde | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B172800.png)
![Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B172801.png)
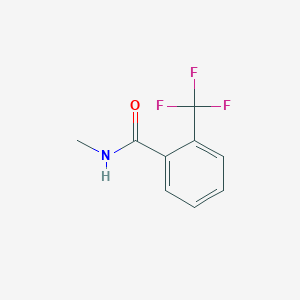
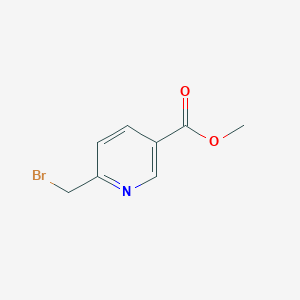
![2-(Methylthio)-4H-thiopyrano[3,2-b]pyridin-4-one](/img/structure/B172811.png)
![Methyl 2-[4-(aminomethyl)phenyl]benzoate](/img/structure/B172814.png)
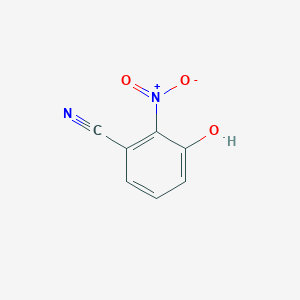
![[2-(2-Chloro-5-nitropyridin-4-yl)vinyl]dimethylamine](/img/structure/B172821.png)

